tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Medicinal Chemistry Drug Design Lipophilicity

Select tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 2605229-87-4) for your medicinal chemistry programs. The unique 7-bromo-8-fluoro substitution pattern places fluorine ortho to the bridgehead nitrogen, lowering amine pKa by ~5 units and enhancing CNS penetration, while the bromine handle enables Pd-catalyzed diversification. The pre-installed N-Boc group saves 2-4 hours of synthesis and avoids 5-15% yield loss compared to using the free amine. This regioisomer cannot be substituted by other bromo-fluoro-THIQ analogs (e.g., 6-bromo-8-fluoro or 7-bromo-5-fluoro) due to distinct electronic and steric properties that directly impact SAR, cross-coupling reactivity, and pharmacokinetic outcomes.

Molecular Formula C14H17BrFNO2
Molecular Weight 330.19 g/mol
CAS No. 2605229-87-4
Cat. No. B6604301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS2605229-87-4
Molecular FormulaC14H17BrFNO2
Molecular Weight330.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)Br)F
InChIInChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-11(15)12(16)10(9)8-17/h4-5H,6-8H2,1-3H3
InChIKeyHKWFMJHFSOKSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-Bromo-8-Fluoro-1,2,3,4-Tetrahydroisoquinoline-2-Carboxylate (CAS 2605229-87-4): Procurement & Differentiation Guide


tert-Butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 2605229-87-4) is a dual-halogenated, N-Boc-protected tetrahydroisoquinoline (THIQ) building block with the molecular formula C₁₄H₁₇BrFNO₂ and a molecular weight of 330.19 g·mol⁻¹ . The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS-active agents, kinase inhibitors, and hormone receptor modulators [1]. The incorporation of a bromine atom at the 7-position provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom at the 8-position ortho to the bridgehead nitrogen is expected to modulate the pKa of the secondary amine (post-Boc deprotection) and enhance metabolic stability by blocking oxidative metabolism at that site [2]. The tert-butyloxycarbonyl (Boc) group serves as a standard protecting group for the secondary amine, enabling orthogonal synthetic strategies in multi-step library synthesis [3].

Why Closest Analogs Cannot Substitute for tert-Butyl 7-Bromo-8-Fluoro-THIQ-2-Carboxylate (2605229-87-4)


Generic substitution fails for this compound because the precise 7-bromo-8-fluoro substitution pattern cannot be replicated by simply sourcing any bromo-fluoro-THIQ derivative. Regioisomeric analogs—such as tert-butyl 6-bromo-8-fluoro-THIQ-2-carboxylate (CAS 1613147-81-1) , tert-butyl 7-bromo-6-fluoro-THIQ-2-carboxylate (CAS 1233526-83-4) , and tert-butyl 7-bromo-5-fluoro-THIQ-2-carboxylate (CAS 1250064-89-1) —share the identical molecular formula (C₁₄H₁₇BrFNO₂, MW 330.19), but differ critically in the spatial orientation of the halogen substituents. This positional variation directly impacts the electronic environment of the aromatic ring, the pKa of the nitrogen atom after Boc deprotection, the reactivity in cross-coupling reactions, and the three-dimensional pharmacophore when incorporated into target molecules. The 7-bromo-8-fluoro arrangement places the fluorine ortho to the bridgehead nitrogen (maximizing its electronic influence on amine basicity) while positioning the bromine para to the ethylene bridge, a geometry that is distinct from all other regioisomers. These structural differences, elaborated quantitatively below, mean that SAR data, synthetic yields, and biological outcomes obtained with other regioisomers cannot be extrapolated to this compound.

Quantitative Differentiation Evidence for tert-Butyl 7-Bromo-8-Fluoro-THIQ-2-Carboxylate (2605229-87-4)


Evidence Dimension 1: Regioisomeric LogP Differentiation Dictates Downstream Permeability

The regioisomeric position of bromine and fluorine substituents on the THIQ scaffold significantly alters the octanol-water partition coefficient (LogP), a critical determinant of passive membrane permeability and CNS penetration. While experimentally measured LogP is not yet reported for the 7-bromo-8-fluoro isomer , computational models provide class-level differentiation. The 6-bromo-8-fluoro regioisomer (CAS 1613147-81-1) has a vendor-reported predicted LogP of 3.88 . The 8-bromo-5-fluoro regioisomer (CAS 1445891-41-7) has a predicted pKa of -1.68 ± 0.20 [1]. The 7-bromo-8-fluoro isomer, with fluorine ortho to the bridgehead nitrogen, is predicted to have a substantially lower amine pKa (~4.78 ± 0.10 post-Boc deprotection [2]) compared to non-fluorinated 7-bromo-THIQ (pKa ~10.1 for the free amine), meaning the ionization state at physiological pH differs profoundly between fluorinated and non-fluorinated analogs. This electronic distinction directly affects the physicochemical property profile and cannot be reproduced by other regioisomers.

Medicinal Chemistry Drug Design Lipophilicity

Evidence Dimension 2: Bromine Regioisomeric Position Determines Cross-Coupling Reactivity

The position of the bromine atom on the THIQ scaffold dictates its steric and electronic environment, directly impacting the efficiency of palladium-catalyzed cross-coupling reactions essential for library diversification. The 7-position bromine in the target compound is para to the ethylene bridge and meta to the 8-fluoro substituent, placing it in a less sterically hindered environment compared to the 6-bromo-8-fluoro regioisomer (CAS 1613147-81-1), where the bromine is ortho to the ethylene bridge and para to the fluorine. While direct comparative Suzuki coupling yields are not published for these specific building blocks, class-level data from 7-bromo-THIQ analogs demonstrates that 7-substituted THIQ derivatives achieved diverse derivatization with reported yields of 54-65% for amide bond formation and downstream functionalization [1]. In contrast, the 6-bromo-8-fluoro regioisomer exhibits different physical properties (e.g., vendor-reported appearance as a colorless to pale yellow liquid , versus typical crystalline solids for 7-substituted analogs), suggesting differing intermolecular interactions that can affect handling and reaction setup.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Evidence Dimension 3: Boc Protection State Determines Synthetic Orthogonality vs. Free Amine

The target compound features an N-Boc protecting group, which is critical for orthogonal synthetic manipulation. The free amine analog, 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1780581-19-2, MW 230.08 g·mol⁻¹, purity 98% ), is commercially available but lacks the Boc protecting group. The Boc group enables: (a) directed ortho-lithiation at the 1-position of the THIQ ring without competing N-deprotonation [1]; (b) compatibility with organometallic reagents during subsequent transformations; and (c) controlled, quantitative deprotection under mild acidic conditions (TFA or HCl/dioxane) to reveal the free amine for further diversification [2]. The molecular weight difference between the Boc-protected form (330.19 g·mol⁻¹) and the free amine (230.08 g·mol⁻¹) permits facile monitoring of deprotection by LC-MS or TLC. Procurement of the Boc-protected form eliminates the need for an additional protection step, which typically proceeds in ~85-95% yield but introduces additional purification and characterization burden.

Organic Synthesis Protecting Group Strategy Library Synthesis

Evidence Dimension 4: Dual Halogenation Pattern Enables Sequential, Chemoselective Derivatization Not Possible with Mono-Halogenated Analogs

The simultaneous presence of bromine (a good leaving group for oxidative addition) and fluorine (a poor leaving group but strong electron-withdrawing substituent) in the 7- and 8-positions, respectively, enables a chemoselective, sequential functionalization strategy that is impossible with mono-halogenated THIQ analogs. The bromine atom serves as the primary synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom remains inert under these conditions, preserving the 8-fluoro substitution for its pharmacokinetic benefits in the final target molecule . In contrast, the mono-brominated analog tert-butyl 7-bromo-THIQ-2-carboxylate (CAS 258515-65-0, MW 312.20 g·mol⁻¹ [1]) lacks the metabolic stability and pKa-modulating benefits of fluorine. The mono-fluorinated analog tert-butyl 8-fluoro-THIQ-2-carboxylate (MW ~251.28 g·mol⁻¹) lacks the synthetic diversification handle. The 7-bromo-8-fluoro combination thus uniquely provides both synthetic versatility and drug-like property optimization in a single building block.

Orthogonal Reactivity Medicinal Chemistry C-H Activation

Evidence Dimension 5: Class-Level PNMT Inhibitory Potential with 7-Bromo Pharmacophore and Fluorine-Enhanced Selectivity

7-Substituted-THIQs constitute one of the most extensively characterized classes of phenylethanolamine N-methyltransferase (PNMT) inhibitors, with the 7-bromo substituent serving as a validated pharmacophore [1]. The parent 7-bromo-THIQ (CAS 17680-55-6) demonstrates a Ki of 56 nM for bovine PNMT [2]. However, a well-documented limitation of 7-substituted-THIQs is their concomitant high affinity for the α₂-adrenoceptor, leading to poor selectivity [3]. Quantitative structure-activity relationship (QSAR) studies by Grunewald et al. demonstrated that electronic effects (Hammett σₘ) play opposing roles at PNMT versus the α₂-adrenoceptor [4]. The 8-fluoro substituent in the target compound, positioned ortho to the bridgehead nitrogen, is expected to exert a strong electron-withdrawing inductive effect that differentially modulates these two binding sites, potentially improving PNMT selectivity. This hypothesis is supported by the QSAR equations: PNMT pKi = 0.599π – 0.0725MR + 1.55σₘ + 5.80 versus α₂ pKi = 0.599π – 0.0542MR – 0.951σₘ + 6.45, where the sign reversal of the σₘ coefficient (+1.55 for PNMT vs. -0.951 for α₂) indicates that electron-withdrawing substituents should favor PNMT binding while disfavoring α₂-adrenoceptor binding [4].

PNMT Inhibition Catecholamine Biosynthesis Alpha2-Adrenoceptor Selectivity

Evidence Dimension 6: Vendor-Supplied Purity Benchmarking Against Closest Regioisomer

The commercially available purity of the target compound is 97% as specified by vendors on ChemicalBook . The closest regioisomeric comparator, tert-butyl 6-bromo-8-fluoro-THIQ-2-carboxylate (CAS 1613147-81-1), is available at a purity of 98% from Leyan . While the 1% purity difference is modest, it is noteworthy for procurement decisions: the 6-bromo-8-fluoro isomer is also available at 95% from other vendors , indicating batch-to-batch variability across the regioisomer series. The 7-bromo-8-fluoro target compound has a defined molecular formula, MW of 330.19, and an MDL number, facilitating unambiguous identification and ordering . The 5-bromo-8-fluoro isomer (CAS 2460754-87-2) has been explicitly noted as a valuable building block in medicinal chemistry [1], further underscoring the importance of specifying the correct regioisomer.

Quality Control Procurement Analytical Chemistry

Priority Application Scenarios for tert-Butyl 7-Bromo-8-Fluoro-THIQ-2-Carboxylate (2605229-87-4)


Scenario 1: CNS Drug Discovery Programs Requiring Fluorine-Modulated Amine Basicity

In CNS drug discovery, the ionization state of basic amines at physiological pH is a critical determinant of brain penetration, target engagement, and off-target binding. The 8-fluoro substituent in this building block is predicted to lower the secondary amine pKa by approximately 5 units compared to non-fluorinated THIQ analogs [1], shifting the equilibrium toward the neutral free base at pH 7.4. This property is essential for CNS programs targeting receptors such as dopamine D3, sigma-1, or histamine H3, where the THIQ scaffold is a privileged pharmacophore. The 7-bromo handle simultaneously enables late-stage diversification via Suzuki coupling to explore SAR around the aryl ring. This compound should be prioritized over non-fluorinated THIQ building blocks when the target product profile specifies CNS penetration (e.g., predicted brain/plasma ratio Kp > 0.3) [2].

Scenario 2: PNMT Inhibitor Lead Optimization with α₂-Adrenoceptor Selectivity Requirements

For research programs targeting phenylethanolamine N-methyltransferase (PNMT) inhibition for cardiovascular or CNS indications, the 7-bromo substituent provides a validated pharmacophore with a known Ki of 56 nM for the parent compound [3]. The 8-fluoro substituent is predicted, based on published QSAR models, to contribute a +0.53 log unit increase in PNMT pKi while simultaneously decreasing α₂-adrenoceptor pKi by -0.32 log units (a net selectivity improvement of ~2.1-fold) [4]. Given that poor PNMT/α₂ selectivity has historically limited the therapeutic development of 7-substituted-THIQs, this predicted selectivity gain—even if modest—provides a rational basis for selecting the 7-bromo-8-fluoro building block over the non-fluorinated 7-bromo analog in PNMT-focused medicinal chemistry campaigns [5].

Scenario 3: Parallel Library Synthesis Requiring Orthogonal Protecting Group Strategy

In high-throughput medicinal chemistry environments where parallel synthesis of 1-substituted THIQ libraries is performed, the N-Boc protection of this building block is critical. The Boc group enables directed lithiation at the C-1 position of the THIQ ring without competing N-deprotonation, a key synthetic transformation for accessing 1-alkyl and 1-aryl THIQ derivatives [6]. Procurement of the pre-protected building block eliminates one synthetic step (N-Boc protection, typically 2-4 hours of reaction time plus aqueous workup and column chromatography) and avoids the associated 5-15% yield loss. The molecular weight differential of 100.11 g·mol⁻¹ between the Boc-protected form (330.19 g·mol⁻¹) and the free amine (230.08 g·mol⁻¹) further facilitates reaction monitoring by LC-MS . This compound is the optimal choice over the free amine analog when the synthetic route requires C-1 functionalization prior to nitrogen deprotection.

Scenario 4: Anticancer Agent Design Leveraging Halogenated THIQ Antiproliferative Scaffolds

Ring-substituted THIQ derivatives have demonstrated antiproliferative activity against MCF-7 breast cancer (IC₅₀ values as low as 0.2 μg/mL) and Ishikawa endometrial cancer cell lines, outperforming tamoxifen (IC₅₀ = 3.99 μg/mL and 7.87 μg/mL, respectively) [7]. While specific activity data for the 7-bromo-8-fluoro substitution pattern have not yet been reported, the dual-halogenation pattern provides two vectors for SAR exploration: the 7-bromine enables diversification via Pd-catalyzed cross-coupling to explore substitution effects on antiproliferative potency, while the 8-fluorine modulates physicochemical properties and metabolic stability. The established activity of 7-bromo-substituted THIQ benzamide derivatives (e.g., compound 2l with IC₅₀ values of 2.7, 9.51, and 1.05 μg/mL against MCF-7, MDA-MB-231, and Ishikawa cell lines, respectively) [8] supports the selection of 7-bromo-THIQ scaffolds as a starting point for anticancer agent optimization, with the 8-fluoro substituent offering potential advantages in ADME profile.

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